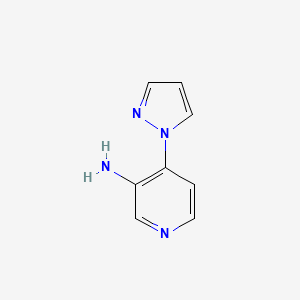

4-(1H-pyrazol-1-yl)pyridin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

4-pyrazol-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-6-10-4-2-8(7)12-5-1-3-11-12/h1-6H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDKULOZRHMIAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296027 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152543-41-3 |

Source

|

| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152543-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrazol-1-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Pyrazole-Pyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the 4-(1H-Pyrazol-1-yl)pyridin-3-amine Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold and its derivatives. While direct research on the specific parent compound is emerging, the pyrazole-pyridine core is a well-established and privileged structure in medicinal chemistry. This document synthesizes data from structurally related analogs to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential, mechanisms of action, and experimental evaluation of this promising class of molecules.

The fusion of pyrazole and pyridine rings creates a heterocyclic system with significant therapeutic potential. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold known for its ability to form key interactions with biological targets.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many approved drugs and contributes to favorable physicochemical properties. The combination of these two rings in the 4-(1H-pyrazol-1-yl)pyridin-3-amine framework has given rise to a multitude of compounds with diverse biological activities, most notably as potent inhibitors of protein kinases.[2]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole-pyridine scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases, leading to the development of compounds with anticancer, anti-inflammatory, and other therapeutic properties. This guide will delve into the synthesis, key biological activities, and experimental evaluation of derivatives based on this core structure.

General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core, a close structural relative and common synthetic target, often serves as a foundational strategy for accessing a variety of substituted analogs. A common and effective route involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. This multi-step synthesis provides a versatile platform for introducing diversity at various positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.[4]

A representative synthetic pathway starts from a 1,3-dione derivative and ethyl cyanoacetamide to construct the key 3-aminopyrazolopyridine intermediate.[4] This intermediate can then be further modified, for example, by reaction with various aldehydes to form Schiff bases, or with acylating/sulfonylating agents to produce a library of final compounds.[4]

Figure 1: General Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives.

Biological Activity as Kinase Inhibitors

The primary and most extensively studied biological activity of the pyrazole-pyridine scaffold is the inhibition of protein kinases. The structural features of this scaffold allow it to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

Transforming Growth Factor-β Type I Receptor (TGF-βRI / ALK5) Inhibition

Therapeutic Relevance: The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a tumor-promoting role, enhancing invasion, metastasis, and creating an immunosuppressive tumor microenvironment.[5][6] Therefore, inhibiting the TGF-β type I receptor (also known as activin-like kinase 5 or ALK5) is a promising strategy for cancer therapy.[7]

Mechanism of Action: Pyrazole-pyridine derivatives act as ATP-competitive inhibitors of ALK5. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade abrogates the entire downstream signaling cascade.

Figure 2: TGF-β Signaling Pathway and Point of Inhibition.

Potent ALK5 Inhibitors: Several pyrazole-pyridine derivatives have demonstrated potent inhibition of ALK5.

| Compound ID | Structure | ALK5 IC₅₀ (nM) | Reference |

| GW788388 | 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide | 25 | [8] |

| Compound 12r | 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivative | 1.8 | [9] |

Src Family Kinase (SFK) Inhibition

Therapeutic Relevance: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, adhesion, and survival.[10][11] Aberrant Src activation is implicated in the development and progression of many cancers, promoting metastasis and angiogenesis.[12]

Mechanism of Action: Src kinase activation involves a conformational change from a "closed" inactive state to an "open" active state.[13] Pyrazole-pyridine inhibitors bind to the ATP-binding site of the active conformation, preventing the phosphorylation of downstream substrates and blocking signal transduction through pathways like Ras-MAPK and PI3K-Akt.[10]

Figure 3: Simplified Src Kinase Signaling Pathway.

Bruton's Tyrosine Kinase (BTK) Inhibition

Therapeutic Relevance: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[14] Dysregulation of BTK signaling is a driver of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[15] BTK inhibitors have revolutionized the treatment of these diseases.

Mechanism of Action: Upon BCR activation, BTK is recruited to the cell membrane and activated. It then phosphorylates downstream targets, including PLCγ2, leading to the activation of transcription factors like NF-κB that promote cell survival.[16] Pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, have been developed as potent irreversible or reversible BTK inhibitors that block this signaling cascade.

Figure 4: B-Cell Receptor (BCR) Signaling Highlighting BTK.

Discoidin Domain Receptor 1 (DDR1) Inhibition

Therapeutic Relevance: DDR1 is a unique receptor tyrosine kinase that is activated by collagen, a major component of the tumor extracellular matrix.[9] DDR1-collagen signaling plays a significant role in cancer progression, promoting cell survival, invasion, metastasis, and chemoresistance.[1][17] High DDR1 expression is correlated with poor prognosis in several cancers, including colon, lung, and breast cancer.[18]

Mechanism of Action: Upon binding to collagen, DDR1 dimerizes and undergoes sustained autophosphorylation. This activation triggers downstream signaling cascades, including Src, Pyk2, and NF-κB pathways, which drive metastatic processes.[9] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent DDR1 inhibitors, blocking its kinase activity and downstream effects.[19]

Figure 5: DDR1 Signaling in Cancer Metastasis.

Anticancer Activity

The inhibition of key kinases by pyrazole-pyridine derivatives translates into potent anticancer activity across a range of cancer types. This is typically evaluated through in vitro cell proliferation assays.

Antiproliferative Activity of Representative Compounds:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target Kinase(s) | Reference |

| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 4.00 | DDR1 | [19] |

| Pyrazolo[3,4-d]pyrimidine | MDA-MB-231 (Breast) | 3.36 | DDR1 | [19] |

| Pyrazolo[3,4-d]pyrimidine | K-562 (Leukemia) | - | Src, Abl | [15] |

| Pyrazolo[3,4-b]pyridine | HepG2 (Liver) | 2.6 | PIM-1 | [20] |

| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | 2.3 | CDK | [4] |

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for measuring the activity of a purified kinase and the inhibitory potential of test compounds using a luminescence-based assay that quantifies ADP production.

Figure 7: Workflow for an MTT Cell Proliferation Assay.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

-

MTT Addition: Following the incubation period, add a sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL. [21]5. Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals. [22]6. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. [19]7. Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm. [21]8. Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

To evaluate the efficacy of a lead compound in a living organism, a subcutaneous xenograft model is commonly used. This involves implanting human cancer cells into immunocompromised mice. [23]

Figure 8: General Workflow for a Subcutaneous Xenograft Model.

General Procedure:

-

Cell Preparation and Implantation: Harvest human cancer cells from culture and resuspend them in a sterile solution, often mixed with a basement membrane extract like Matrigel to improve tumor take rate. [24]Inject a specific number of cells (e.g., 5-10 million) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Balb/c nude). [23][25]2. Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length × Width²)/2.

-

Treatment: Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

-

Efficacy Evaluation: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.

-

Endpoint Analysis: The study is typically concluded when tumors in the control group reach a predetermined maximum size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Perspectives

The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold and its close relatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their proven ability to potently and often selectively inhibit a wide range of protein kinases underscores their significant therapeutic potential, particularly in oncology. The extensive research into pyrazolopyridine and pyrazolopyrimidine derivatives provides a strong foundation and a clear rationale for the continued exploration of this chemical space.

Future efforts should focus on synthesizing and profiling a broader array of derivatives to fully map the structure-activity relationships for various kinase families. Investigating the potential for dual-target inhibitors (e.g., targeting both a primary oncogenic kinase and a resistance pathway) could lead to more durable clinical responses. Furthermore, exploring the activity of this scaffold beyond kinase inhibition, for instance, in areas like neurodegenerative diseases or metabolic disorders where specific kinases play a role, could open up new therapeutic avenues. The continued application of rational drug design, guided by structural biology and computational modeling, will be instrumental in optimizing the potency, selectivity, and drug-like properties of next-generation inhibitors based on this powerful scaffold.

References

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Available at: [Link].

-

Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. PubMed. Available at: [Link].

-

TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy. ResearchGate. Available at: [Link].

-

BTK. AbbVie Science. Available at: [Link].

-

Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Biomolecules & Therapeutics. Available at: [Link].

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link].

-

Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. Available at: [Link].

-

Bruton's Tyrosine Kinase and Its Isoforms in Cancer. PMC. Available at: [Link].

-

Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. PMC. Available at: [Link].

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. National Library of Medicine. Available at: [Link].

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

-

Targeting Solid Tumors With BTK Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link].

-

Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. JoVE. Available at: [Link].

-

Multifaceted collagen-DDR1 signaling in cancer. ResearchGate. Available at: [Link].

-

CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link].

-

Activated BTK signaling of the stromal cells promotes cancer cell... ResearchGate. Available at: [Link].

-

Emerging strategies and translational advancements of DDR1 in oncology. PMC. Available at: [Link].

-

Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry. Available at: [Link].

-

Molecular Pathways: Targeting the TGF-β Pathway for Cancer Therapy. AACR Journals. Available at: [Link].

-

Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact. MDPI. Available at: [Link].

-

In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link].

-

Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. National Library of Medicine. Available at: [Link].

-

Xenograft mouse model in vivo study and tumor tissue analysis. Bio-protocol. Available at: [Link].

-

Src Kinases. Creative BioMart. Available at: [Link].

-

Proto-oncogene tyrosine-protein kinase Src. Olink. Available at: [Link].

-

Protocol for Invitro Kinase Assay. Unknown Source. Available at: [Link].

-

Src kinase-mediated signaling in leukocytes. Oxford Academic. Available at: [Link].

-

The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses. PMC. Available at: [Link].

-

Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Spandidos Publications. Available at: [Link].

-

In vitro NLK Kinase Assay. PMC. Available at: [Link].

-

Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link].

-

Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLOS Computational Biology. Available at: [Link].

-

Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. Academia.edu. Available at: [Link].

-

In vitro kinase assay. protocols.io. Available at: [Link].

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. Available at: [Link].

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link].

-

Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. Available at: [Link].

-

Synthesis of 4-amino-1-tosyl-pyrazolo[3,4-b]pyridine-3-carbonitriles 12... ResearchGate. Available at: [Link].

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available at: [Link].

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link].

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link].

Sources

- 1. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]

- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Src Kinases - Creative BioMart [creativebiomart.net]

- 11. Proto-oncogene tyrosine-protein kinase Src - Olink Target 96 Cardiovascular II — Olink® [olink.com]

- 12. The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms | PLOS Computational Biology [journals.plos.org]

- 14. BTK [abbviescience.com]

- 15. mdpi.com [mdpi.com]

- 16. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 25. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

The Aminopyrazole Scaffold: A Technical Whitepaper on Discovery, Kinase Inhibition, and Synthetic Workflows

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry. Since Ludwig Knorr first coined the term "pyrazole" in 1883, the scaffold has evolved from simple antipyretic applications to serving as the backbone for highly selective, next-generation kinase inhibitors[1]. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed firsthand that the aminopyrazole derivative is not merely a structural placeholder; it is a highly tunable pharmacophore. This whitepaper dissects the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols that drive the development of aminopyrazole-based therapeutics.

Mechanistic Paradigm: The Hinge-Binding Motif

Aminopyrazoles—particularly 3-aminopyrazoles and 5-aminopyrazoles—excel as kinase inhibitors due to their exceptional ability to mimic the adenine ring of ATP. The aminopyrazole core interacts with the hinge region residues of kinases by forming a critical triad of hydrogen bonds[2]. This hinge-binding motif anchors the molecule within the ATP-binding pocket, while functional groups at the 3, 4, and 5 positions project into the solvent-exposed and hydrophobic regions, dictating precise kinase selectivity.

The versatility of this scaffold solves complex pharmacokinetic challenges. For instance, in the development of 3, aminopyrazoles serve as highly effective aniline bioisosteres. This bioisosteric replacement drastically improves brain penetrance and aqueous solubility while mitigating CYP1A2 inhibition liabilities[3]. Furthermore, structure-based drug design has leveraged the aminopyrazole scaffold to covalently target cysteine residues on the P-loop of kinases, successfully overcoming gatekeeper resistance mutations in wild-type and mutant FGFR2 and FGFR3[4].

Aminopyrazole-mediated kinase inhibition and downstream signaling shift.

Quantitative Profiling of Lead Derivatives

The therapeutic efficacy of aminopyrazole derivatives is validated across multiple oncology and neurodegenerative targets. The table below summarizes the quantitative performance of key pipeline compounds:

| Compound / Derivative | Primary Target | IC50 / Affinity Profile | Therapeutic Indication | Ref |

| CFI-400945 | PLK4 | High potency (Low nM) | Breast cancer (induces mitotic defects) | [5] |

| Compound 18 | LRRK2 | High potency | Parkinson's Disease (Brain-penetrant) | [3] |

| Analog 24 | CDK2 / CDK5 | Sub-μM | Pancreatic cancer / Neurodegeneration | [2] |

| Compound 106 | RET (WT & Mutant) | 44 nM (WT), 252 nM (Mutant) | Broad-spectrum cancer therapeutics | [6] |

| FGFR Inhibitors | FGFR2 / FGFR3 | Excellent activity | Cancers driven by gatekeeper mutations | [4] |

Validated Synthetic Workflows

The most robust synthesis of 5-aminopyrazole derivatives is achieved through the condensation of β-ketonitriles (or malononitrile derivatives) with hydrazines[7]. In my laboratory, we do not just execute steps; we engineer self-validating systems. A protocol without built-in analytical checkpoints is a liability in drug development.

Self-validating synthetic workflow for 5-aminopyrazole derivatives.

Standard Operating Procedure: Synthesis of 5-Aminopyrazoles

Step 1: Solubilization and Reactant Pairing

-

Action: Combine 0.01 mol of the selected β-ketonitrile with 0.011 mol of hydrazine hydrate in 20 mL of absolute ethanol.

-

Causality: Ethanol is selected as the solvent because its dielectric constant perfectly solubilizes both the polar hydrazine and the organic nitrile. Furthermore, its boiling point (78°C) provides the optimal thermal energy for reflux without degrading the sensitive cyano groups[7].

Step 2: Base-Catalyzed Condensation

-

Action: Introduce a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, and heat to reflux (approx. 90°C in an oil bath) for 1 to 4 hours[8].

-

Causality: The base is critical; it abstracts the acidic alpha-proton to form a reactive carbanion without competing as a nucleophile. This drives the initial condensation to form a hydrazone intermediate, setting the stage for ring closure[8].

Step 3: Intramolecular Cyclization (The Self-Validating Checkpoint)

-

Action: Monitor the reaction via TLC (Thin-Layer Chromatography) and LC-MS. The disappearance of the hydrazone intermediate signals the completion of the intramolecular nucleophilic attack on the cyano group, yielding the 5-aminopyrazole ring[9].

-

Validation Checkpoint: Do not proceed to quenching until LC-MS confirms the exact mass shift corresponding to the cyclized product. This prevents the carryover of linear intermediates into the purification phase.

Step 4: Isolation and Recrystallization

-

Action: Cool the mixture to room temperature, pour into 60 mL of ice water to precipitate the crude product, filter, and recrystallize from hot ethanol[8].

-

Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic pyrazole out of solution. Recrystallization exploits differential solubility to leave unreacted hydrazine and trace linear byproducts in the mother liquor, ensuring >98% purity[8].

Future Outlook

The aminopyrazole scaffold remains a privileged structure in modern pharmacology. As we push the boundaries of targeted therapy, the focus is shifting toward exploiting this scaffold to design covalent inhibitors that bypass gatekeeper mutations, and tuning its physicochemical properties to cross the blood-brain barrier for neurodegenerative applications. The rigorous application of structure-based design and self-validating synthetic protocols will continue to unlock the full therapeutic potential of these remarkable derivatives.

References

- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv

- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 - ResearchG

- The Discovery and Development of Bioactive 5-Aminopyrazole Deriv

- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters.

- Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - ResearchG

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Deriv

- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC (NIH).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

- 1. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]

- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Structural Elucidation and Spectroscopic Profiling of 4-(1H-pyrazol-1-yl)pyridin-3-amine: A Technical Guide

Executive Summary

The compound 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) is a privileged bi-heteroaryl scaffold frequently utilized in the design of kinase inhibitors and advanced pharmaceutical intermediates[1][2]. The presence of both a primary amine (an electron-donating group) and a pyrazole ring (an electron-withdrawing group via induction) on the pyridine core creates a complex electronic environment.

As a Senior Application Scientist, establishing a self-validating analytical workflow is critical to ensure structural integrity before this building block is deployed in high-stakes drug development. This whitepaper details the definitive spectroscopic profiling—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy—required to unambiguously characterize this molecule.

High-Resolution Mass Spectrometry (HRMS-ESI)

Mechanistic Fragmentation Analysis

To validate the molecular formula ( C8H8N4 , Exact Mass: 160.0749 Da), Positive Electrospray Ionization (+ESI) is employed. The protonated precursor ion [M+H]+ is observed at m/z 161.0826.

The fragmentation of bi-heteroaryl systems is driven by the stability of the resulting product ions. Pyrazole rings characteristically undergo high-energy collision-induced dissociation (CID) via the expulsion of neutral molecules, specifically hydrogen cyanide (HCN, 27 Da) or nitrogen gas ( N2 , 28 Da)[3]. The primary loss of HCN from the pyrazole moiety yields a highly conjugated fragment at m/z 134.0717. A subsequent loss of a second HCN molecule from the pyridine core generates the m/z 107.0608 fragment. This sequential neutral loss is a self-validating hallmark of nitrogen-rich heteroaromatics.

Quantitative MS Data Summary

| Ion Type | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Assignment |

| Precursor | [C8H9N4]+ | 161.0826 | 161.0825 | -0.6 | [M+H]+ |

| Fragment 1 | [C7H8N3]+ | 134.0717 | 134.0715 | -1.4 | [M+H−HCN]+ |

| Fragment 2 | [C8H9N2]+ | 133.0765 | 133.0762 | -2.2 | [M+H−N2]+ |

| Fragment 3 | [C6H7N2]+ | 107.0608 | 107.0609 | +0.9 | [M+H−2HCN]+ |

Protocol: ESI-HRMS Acquisition

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v). Causality: The addition of 0.1% formic acid is mandatory to ensure complete protonation of the primary amine, maximizing ionization efficiency in +ESI mode.

-

Injection & Source Parameters: Inject 5 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C to ensure efficient droplet evaporation without thermal degradation.

-

MS/MS Acquisition: Isolate the m/z 161.08 precursor in the quadrupole. Apply a collision energy ramp of 20–35 eV using Argon as the collision gas to induce comprehensive fragmentation.

Figure 1: Proposed ESI-HRMS fragmentation pathway of 4-(1H-pyrazol-1-yl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electronic Causality and Chemical Shifts

The structural elucidation of 4-(1H-pyrazol-1-yl)pyridin-3-amine relies heavily on understanding the competing electronic effects on the pyridine core.

-

The Amine Effect: The −NH2 group at C-3 acts as a strong electron-donating group (EDG) via resonance. This significantly shields the ortho-proton (H-2), shifting it upfield to ~8.05 ppm compared to unsubstituted pyridine (~8.5 ppm) .

-

The Pyrazole Effect: Attached at C-4, the pyrazole ring exerts an electron-withdrawing inductive effect, which deshields the adjacent H-5 proton, pushing it to ~7.25 ppm.

To create a self-validating system, 1D NMR must be coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation). The critical structural proof is the HMBC cross-peak between the pyrazole H-5' proton and the pyridine C-4 carbon, which definitively confirms the inter-ring connectivity.

Quantitative NMR Data Summary (DMSO- d6 , 400 MHz / 100 MHz)

| Position | 1H Shift (ppm), Multiplicity, J (Hz) | 13C Shift (ppm) | HMBC Correlations ( 1H→13C ) |

| Pyridine Core | |||

| 2 | 8.05, s (1H) | 136.5 | C-3, C-4, C-6 |

| 3 | - | 141.2 | - |

| 4 | - | 131.8 | - |

| 5 | 7.25, d, J = 5.2 (1H) | 110.5 | C-3, C-4, C-6 |

| 6 | 7.85, d, J = 5.2 (1H) | 142.1 | C-2, C-4, C-5 |

| −NH2 | 5.40, br s (2H) | - | C-2, C-3, C-4 |

| Pyrazole Ring | |||

| 3' | 7.80, d, J = 1.8 (1H) | 140.5 | C-4', C-5' |

| 4' | 6.55, dd, J = 2.4, 1.8 (1H) | 106.8 | C-3', C-5' |

| 5' | 8.20, d, J = 2.4 (1H) | 131.2 | C-3', C-4', C-4 (Pyridine) |

Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: DMSO- d6 is strictly required over protic solvents like Methanol- d4 to prevent rapid deuterium exchange of the −NH2 protons, which would cause their signal to disappear from the spectrum.

-

1D Acquisition: Acquire the 1H spectrum at 298 K (16 scans, 1.5 s relaxation delay) to ensure accurate integration of the broad amine singlet. Acquire the 13C spectrum (1024 scans) with composite pulse decoupling.

-

2D Validation: Execute gradient-selected COSY (to map the H-5/H-6 and H-3'/H-4'/H-5' spin systems) and HMBC (to lock the quaternary carbons C-3 and C-4 to their respective rings).

Figure 2: Self-validating 2D NMR workflow for structural elucidation and connectivity mapping.

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Mode Analysis

FTIR provides orthogonal validation of the functional groups. The most diagnostic feature of 4-(1H-pyrazol-1-yl)pyridin-3-amine is the primary amine group. Because the nitrogen has two N-H bonds, they couple to produce two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch. This manifests as a characteristic "doublet" in the high-frequency region (3420 and 3310 cm−1 ), which immediately differentiates it from a secondary amine (which would only show a single band) . Furthermore, the C=N and C=C stretching vibrations of the pyrazole and pyridine rings are observed as sharp bands around 1595 cm−1 [3].

Quantitative FTIR Data Summary

| Wavenumber ( cm−1 ) | Intensity | Vibrational Assignment |

| 3420 | Medium, Sharp | N-H stretch (asymmetric, primary amine) |

| 3310 | Medium, Sharp | N-H stretch (symmetric, primary amine) |

| 3105 | Weak | C-H stretch ( sp2 heteroaromatic) |

| 1620 | Strong | N-H bend (scissoring) |

| 1595 | Strong | C=N and C=C stretch (heteroaromatic rings) |

| 1395 | Medium | C-N stretch (aryl amine) |

| 750 | Strong | C-H out-of-plane bend |

Protocol: ATR-FTIR Acquisition

-

Background Calibration: Collect a 64-scan background spectrum of ambient air using a diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO2 and water vapor.

-

Sample Application: Place 2-3 mg of the neat crystalline powder directly onto the ATR crystal. Causality: ATR is chosen over KBr pelleting to prevent moisture absorption (hygroscopicity of KBr), which would artificially broaden the critical N-H stretching region.

-

Acquisition: Apply uniform pressure using the ATR anvil to ensure optimal optical contact. Record the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.[Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[Link]

Sources

The Privileged Scaffold: 4-(1H-pyrazol-1-yl)pyridin-3-amine as a Core Pharmacophore in Targeted Oncology Therapies

Executive Summary

In modern structure-based drug design, the identification of versatile, low-molecular-weight building blocks is critical for developing high-affinity targeted therapies. 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) has emerged as a highly privileged scaffold[1]. Characterized by its unique hydrogen-bonding capacity, favorable planar geometry, and tunable electron distribution, this fragment serves as a critical synthetic intermediate for a variety of potent inhibitors.

This technical whitepaper explores the mechanistic rationale, therapeutic targets, and validated biochemical protocols associated with derivatives of 4-(1H-pyrazol-1-yl)pyridin-3-amine, specifically focusing on its role in inhibiting ATR Kinase , MALT1 Paracaspase , and Porcupine (PORCN) .

Physicochemical Rationale & Molecular Design

The structural anatomy of 4-(1H-pyrazol-1-yl)pyridin-3-amine offers several distinct advantages in medicinal chemistry:

-

Nucleophilic Amine Handle: The primary amine at the 3-position of the pyridine ring is highly reactive, making it an excellent anchor for amide bond formation or Buchwald-Hartwig cross-coupling reactions during library synthesis[2].

-

Hinge-Binding Motif: In kinase targets, the pyridine nitrogen and the adjacent pyrazole ring can act as a bidentate hydrogen bond donor/acceptor pair. This geometry perfectly mimics the binding of ATP to the highly conserved kinase hinge region[3].

-

Metabolic Stability: The electron-withdrawing nature of the pyrazole ring at the 4-position modulates the basicity (pKa) of the pyridine ring, often improving metabolic stability and reducing hERG liabilities compared to unsubstituted anilines.

Target I: ATR Kinase (Ataxia Telangiectasia Mutated and Rad3-related)

Mechanistic Overview

ATR kinase is a master regulator of the DNA Damage Response (DDR)[2]. It is primarily activated by single-stranded DNA (ssDNA) breaks and replication stress. Many cancer cells, due to oncogene activation or loss of tumor suppressors (e.g., p53), operate under high baseline replication stress. Inhibiting ATR selectively forces these cancer cells into a lethal premature mitosis (mitotic catastrophe) while sparing normal cells[2]. Derivatives of 4-(1H-pyrazol-1-yl)pyridin-3-amine have been successfully patented as potent ATR inhibitors, binding directly to the ATP pocket[3].

Figure 1: ATR-mediated DNA Damage Response pathway and inhibitor intervention.

Experimental Protocol: ATR Kinase Inhibition Assay (HTRF)

Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because the long emission half-life of the Europium cryptate eliminates short-lived background autofluorescence commonly caused by small-molecule libraries.

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Enzyme/Substrate Mix: Dilute recombinant ATR/ATRIP complex and biotinylated p53-derived peptide substrate in the assay buffer.

-

Compound Incubation: Dispense 100 nL of the 4-(1H-pyrazol-1-yl)pyridin-3-amine derivative (in DMSO) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 60 minutes.

-

Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho-p53 antibody, and Streptavidin-XL665.

-

Readout: Incubate for 1 hour and read the TR-FRET signal (Ex: 320 nm, Em: 615 nm and 665 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Target II: MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1)

Mechanistic Overview

MALT1 is a unique paracaspase that forms the CBM (CARMA1-BCL10-MALT1) complex upon T-cell or B-cell receptor activation. It cleaves inhibitors of the NF-κB pathway (such as A20 and CYLD), thereby driving hyperactive NF-κB signaling and promoting survival in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Pyrazole derivatives synthesized from 4-(1H-pyrazol-1-yl)pyridin-3-amine act as potent allosteric inhibitors of MALT1[4].

Figure 2: MALT1-driven NF-κB activation in lymphomas and allosteric inhibition.

Experimental Protocol: MALT1 Paracaspase Cleavage Assay

Causality Note: Because these derivatives bind allosterically, they often exhibit slow-binding kinetics. A kinetic fluorescence readout is strictly required over an endpoint assay to prevent the underestimation of inhibitor potency.

-

Enzyme Preparation: Dilute recombinant full-length MALT1 in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS, 10% sucrose).

-

Pre-Incubation (Critical Step): Add 10 µL of the compound (serial dilutions) to 10 µL of the MALT1 solution in a black 384-well plate. Incubate for 30–60 minutes at 30°C to allow the slow-forming allosteric complex to stabilize.

-

Substrate Addition: Add 10 µL of the fluorogenic substrate Ac-LRSR-AMC (final concentration 50 µM).

-

Kinetic Readout: Immediately transfer the plate to a fluorescence reader. Monitor the release of AMC (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes.

-

Analysis: Determine the initial velocity ( Vi ) from the linear portion of the progress curves to calculate the apparent Ki .

Target III: Porcupine (PORCN) & Wnt Signaling

Mechanistic Overview

PORCN is a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands. This lipid modification is absolutely required for Wnt secretion and subsequent binding to Frizzled receptors. The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold is utilized in the synthesis of potent PORCN inhibitors (e.g., Porcn-IN-2)[5]. A major challenge in this class is poor aqueous solubility, which requires advanced formulation strategies (e.g., solid dispersions or lipid-based formulations) to achieve in vivo bioavailability[5].

Figure 3: Standard drug discovery workflow for optimizing pyrazolyl-pyridine scaffolds.

Quantitative Data Summary

The following table summarizes the comparative parameters of inhibitors derived from the 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold across its primary targets:

| Target Protein | Binding Mode | Primary Assay Readout | Representative IC₅₀ Range | Key Liability / Challenge |

| ATR Kinase | Active Site (Hinge Binder) | TR-FRET (p53 phosphorylation) | 1 nM – 50 nM | Selectivity against ATM / DNA-PK |

| MALT1 | Allosteric (Slow-binding) | Fluorogenic (Ac-LRSR-AMC cleavage) | 10 nM – 100 nM | Achieving cellular potency in whole blood |

| PORCN | Active Site (Membrane-bound) | TOPFlash Luciferase Reporter | 5 nM – 25 nM | Poor aqueous solubility / bioavailability[5] |

References

- 4-(1H-Pyrazol-1-yl)

- Source: epo.

- Source: google.

- Source: google.

- Source: benchchem.

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. data.epo.org [data.epo.org]

- 3. WO2014089379A1 - Compounds useful as inhibitors of atr kinase - Google Patents [patents.google.com]

- 4. US20180170909A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]

- 5. Porcn-IN-2 | Benchchem [benchchem.com]

4-(1H-pyrazol-1-yl)pyridin-3-amine as a kinase inhibitor intermediate

4-(1H-Pyrazol-1-yl)pyridin-3-amine: A Privileged Intermediate in the Design of Next-Generation Kinase Inhibitors

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors requires molecular scaffolds capable of precise interactions within the highly conserved kinase hinge region. 4-(1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1152543-41-3) has emerged as a privileged building block in modern medicinal chemistry. By combining an aminopyridine core—a classic hinge-binding motif—with a pyrazole ring that projects into adjacent hydrophobic pockets, this intermediate provides a versatile synthetic handle for generating highly potent inhibitors. This whitepaper details the structural causality, mechanistic applications, and self-validating synthetic protocols for utilizing this critical intermediate in drug development.

Structural Causality & Pharmacophore Analysis

As a Senior Application Scientist, I approach scaffold selection not as a matter of preference, but as an exercise in geometric and electronic causality. The architecture of 4-(1H-pyrazol-1-yl)pyridin-3-amine is deliberately suited for kinase inhibition due to two functional pillars:

-

The 3-Amino Group (The Synthetic Handle): The primary amine at the 3-position serves as a highly reactive nucleophile. In downstream drug synthesis, it is typically converted into an amide or urea. Causally, this transformation is critical: the resulting amide/urea acts as a bidentate hydrogen bond donor/acceptor system that anchors the molecule to the backbone carbonyls and amides of the kinase hinge region (e.g., interacting with the Leu/Val residues in the ATP-binding pocket).

-

The 4-Pyrazolyl Group (The Hydrophobic Probe): The pyrazole ring at the 4-position is electronically coupled to the pyridine ring but is sterically twisted out of planarity. This torsion allows the pyrazole to occupy the hydrophobic pocket (the "gatekeeper" adjacent region) without clashing with the hinge. Furthermore, the pyrazole nitrogens can participate in water-mediated hydrogen bonding networks, a feature frequently exploited to increase target residence time.

Quantitative Physicochemical Properties

To facilitate predictive modeling and formulation strategies, the baseline properties of the intermediate are summarized below.

| Property | Value / Description |

| Chemical Name | 4-(1H-pyrazol-1-yl)pyridin-3-amine |

| CAS Number | 1152543-41-3 |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Topological Polar Surface Area (TPSA) | 56.8 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 3 |

| Physical Appearance | Pale yellow to off-white solid |

Mechanistic Applications in Kinase Targeting

The pyrazolylpyridine scaffold derived from this intermediate has been successfully deployed across multiple challenging kinase targets.

-

MNK1/MNK2 Inhibition: Targeting MAP kinase-interacting kinases (MNKs) is a valuable oncological strategy to prevent eIF4E-mediated mRNA translation. Researchers have utilized the pyrazolo[3,4-b]pyridin-3-amine core to overcome paradoxical kinase priming, achieving potent ATP-competitive inhibition[1]. The planar nature of the fused derivatives, built from this intermediate, allows deep insertion into the MNK active site.

-

PI3K (p110α) Selectivity: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Derivatization of the pyrazolylpyridine system has yielded highly selective inhibitors for the p110α isoform over other Class Ia PI3 kinases, demonstrating profound in vivo activity in human xenograft models[2].

-

PCTAIRE / CDK16 Targeting: The "dark kinome" represents understudied kinases with high therapeutic potential. Recent discoveries have utilized 3-amino-1H-pyrazole-based moieties to selectively stabilize and inhibit CDK16 (PCTAIRE), leading to G2/M phase cell cycle arrest in cancer models[3].

Dual targeting potential of pyrazolylpyridine derivatives in kinase signaling.

Self-Validating Synthetic Protocols

To ensure reproducibility and high fidelity in drug discovery workflows, the synthesis of 4-(1H-pyrazol-1-yl)pyridin-3-amine must be treated as a self-validating system. The protocol relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a controlled catalytic reduction.

Step 1: Regioselective SNAr of 4-Chloro-3-nitropyridine

Causality: The strongly electron-withdrawing nitro group at the 3-position renders the 4-position highly electrophilic. This allows the pyrazole nitrogen to attack the 4-position cleanly, displacing the chloride ion without the need for transition-metal catalysis[4].

-

Preparation: Charge a dry, round-bottom flask with 4-chloro-3-nitropyridine (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Reagent Addition: Add pyrazole (1.1 equivalents) followed by anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction: Stir the heterogeneous mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC/LC-MS until the complete consumption of the starting material.

-

Workup (Self-Validation): Pour the cooled reaction mixture into crushed ice/water (10 volumes). The intermediate, 3-nitro-4-(1H-pyrazol-1-yl)pyridine , will precipitate as a yellow solid. Filter, wash with cold water, and dry under a vacuum. Validation metric: The absence of chloride isotopes in LC-MS confirms complete SNAr conversion.

Step 2: Catalytic Hydrogenation

Causality: The nitro group must be reduced to an amine to provide the functional handle for downstream coupling. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the coordination of metal salts to the pyridine nitrogen, which can poison downstream biological assays.

-

Preparation: Dissolve the 3-nitro-4-(1H-pyrazol-1-yl)pyridine intermediate in analytical-grade Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight) under a blanket of argon to prevent auto-ignition.

-

Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

-

Workup (Self-Validation): Filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst. Validation metric: The filtrate must be entirely colorless to pale yellow. A dark tint indicates colloidal palladium breakthrough, requiring re-filtration. Concentrate the filtrate in vacuo to afford 4-(1H-pyrazol-1-yl)pyridin-3-amine in near quantitative yield.

Synthetic workflow for 4-(1H-pyrazol-1-yl)pyridin-3-amine via SNAr and reduction.

Conclusion

The utility of 4-(1H-pyrazol-1-yl)pyridin-3-amine extends far beyond a simple building block; it is a rationally designed pharmacophore intermediate. By providing a reliable synthetic pathway that leverages SNAr and clean catalytic reduction, medicinal chemists can rapidly access a vast chemical space of pyrazolylpyridine derivatives. As demonstrated by its successful application against MNK, PI3K, and PCTAIRE kinases, this intermediate remains a cornerstone in the ongoing evolution of targeted oncology therapeutics.

References

-

Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. Available at:[1]

-

Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed (NIH). Available at:[2]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed (NIH). Available at:[3]

-

4-Chloro-3-nitropyridine SNAr Reactions and Applications. Ambeed. Available at:[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13091-23-1 | 4-Chloro-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

Engineering the Aminopyrazole Scaffold: A Technical Guide to Physicochemical Profiling and Lead Optimization

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The substituted aminopyrazole moiety has emerged as a highly versatile, privileged scaffold capable of rescuing stalled chemical series. This whitepaper provides an in-depth mechanistic analysis of the aminopyrazole scaffold, detailing how its inherent tautomerism, pKa, and lipophilicity dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, we outline self-validating experimental workflows designed to rigorously quantify these properties, ensuring high-fidelity data for structure-activity relationship (SAR) modeling.

The Mechanistic Role of Aminopyrazoles in Medicinal Chemistry

Aminopyrazoles (including 3-amino, 4-amino, and 5-amino variants) are widely recognized as privileged structures in medicinal chemistry, frequently deployed as bioisosteres for anilines (1)[1]. Anilines are notorious for undergoing cytochrome P450-mediated oxidation to form reactive quinone-imines (toxicophores), which can covalently bind to off-target proteins and cause idiosyncratic toxicity. Substituting an aniline with an aminopyrazole mitigates this metabolic liability while maintaining—and often enhancing—critical hydrogen-bonding interactions within kinase hinge regions (2)[2].

The physicochemical behavior of these scaffolds is heavily dictated by annular tautomerism. In 3-aminopyrazoles, the tautomeric equilibrium constant ( KT ) is governed by the Gibbs free energy ( ΔG=−RTlnKT ) (3)[3]. Because tautomers present distinct spatial arrangements of hydrogen bond donors and acceptors, the dominant tautomer in the physiological environment directly determines receptor recognition, as well as the molecule's ADME profile[3]. For instance, a more polar tautomer may exhibit superior aqueous solubility but suffer from poor membrane permeability, directly impacting oral bioavailability[3].

Figure 1: Logical relationship between tautomeric equilibrium, physicochemical properties, and ADME.

Physicochemical Profiling: Causality in Data

When optimizing an N-aryl-5-aminopyrazole or similar scaffold (4)[4], medicinal chemists must carefully balance lipophilicity and solubility. High lipophilicity often drives target potency but severely compromises metabolic stability and aqueous solubility. By substituting an aniline with an aminopyrazole, one can significantly lower the LogD while increasing the basicity (pKa) of the adjacent nitrogens, leading to improved solubility at physiological pH[2].

Quantitative Data Summary

The following table synthesizes representative physicochemical shifts observed when optimizing kinase inhibitors using the aminopyrazole scaffold[2][5].

| Compound Class / Modification | Target | pKa (Basic Center) | Lipophilicity (LogD at pH 7.4) | Thermodynamic Solubility (μg/mL) | Key ADME Outcome |

| Anilino-pyrimidine (Baseline) | LRRK2 | ~4.5 | 4.2 | < 1.0 | Poor solubility, high clearance |

| Aminopyrazole Bioisostere | LRRK2 | ~5.2 | 3.1 | 20.0 | Brain penetrant, improved solubility |

| Aminopyrazole Amide | JNK3 | ~4.1 | 3.8 | 8.2 | Isoform selective, good DMPK |

| N-Aryl-5-aminopyrazole | MAPK | ~4.8 | 3.5 | 15.5 | High oral bioavailability |

Self-Validating Experimental Protocols

To ensure the integrity of the physicochemical data driving lead optimization, the following self-validating workflows must be employed.

Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation

Causality: Highly lipophilic aminopyrazoles often precipitate in purely aqueous titrations, leading to artificially skewed inflection points. We utilize a methanol/water cosolvent system and extrapolate to 0% cosolvent (Yasuda-Shedlovsky extrapolation) to circumvent solubility limits. Self-Validation: The generation of a Bjerrum plot (average number of bound protons vs. pH) acts as an internal control. A deviation from the theoretical sigmoidal curve immediately flags precipitation or compound degradation, invalidating the run before erroneous data is reported.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1-2 mg of the aminopyrazole in 10 mL of standardized 0.15 M KCl solution containing varying ratios of methanol (e.g., 30%, 40%, 50% v/v).

-

Titration: Titrate the solution using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

-

Data Acquisition: Record the pH after each titrant addition once the electrode potential stabilizes (<0.1 mV/min drift).

-

Validation & Extrapolation: Construct the Bjerrum plot. If sigmoidal integrity is confirmed, plot the apparent pKa values against the mole fraction of methanol and extrapolate to the y-intercept (aqueous pKa).

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility (solvent-shift) overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid and the solution, which is critical for formulating oral doses and predicting in vivo exposure. Self-Validation: Analyzing the residual solid pellet via X-Ray Powder Diffraction (XRPD) ensures that the measured solubility corresponds to the intended polymorph and that no hydrate formation or amorphization occurred during the 24-hour incubation.

Step-by-Step Methodology:

-

Equilibration: Add excess solid aminopyrazole (approx. 5 mg) to 1 mL of phosphate-buffered saline (pH 7.4).

-

Incubation: Agitate the suspension at 300 rpm at 37 °C for 24 hours.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to separate the saturated solution from the solid pellet.

-

Quantification (Supernatant): Dilute the supernatant and quantify the dissolved compound using HPLC-UV against a known calibration curve.

-

Validation (Pellet): Dry the residual pellet and analyze via XRPD. Compare the diffractogram to the starting material to confirm polymorphic stability.

Figure 2: Self-validating workflow for physicochemical profiling of aminopyrazoles.

Case Studies in Lead Optimization

Brain-Penetrant LRRK2 Inhibitors

In the pursuit of therapeutics for Parkinson's disease, researchers identified that initial anilino-aminopyrimidine inhibitors suffered from poor solubility (< 1 μg/mL) and metabolic soft spots[2]. By executing a bioisosteric substitution of the aniline with an aminopyrazole, the team eliminated the toxicophore. The resulting compound exhibited a thermodynamic solubility of 20 μg/mL at pH 7.4, maintained excellent cellular potency (IC50 = 28 nM), and demonstrated significant brain penetrance in rodent PK/PD models, effectively reducing brain pLRRK2 levels[2].

Isoform-Selective JNK3 Inhibitors

The c-Jun N-terminal kinase 3 (JNK3) is a prime target for neurodegeneration. Optimization of an aminopyrazole scaffold yielded inhibitors with >50-fold selectivity for JNK3 over JNK1 and p38α (5)[5]. The fine-tuning of the aminopyrazole's physicochemical properties—specifically balancing the pKa of the basic nitrogen and the overall lipophilicity—resulted in compounds with minimal cytotoxicity, good brain penetration, and excellent drug metabolism and pharmacokinetic (DMPK) properties suitable for intravenous dosing[5].

Conclusion

The substituted aminopyrazole is not merely a structural placeholder; it is a highly tunable physicochemical engine. By rigorously characterizing its tautomeric states, pKa, and thermodynamic solubility through self-validating protocols, medicinal chemists can systematically engineer out liabilities like poor DMPK and off-target toxicity, paving the way for robust clinical candidates.

References

-

Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor . National Institutes of Health (NIH) / ACS Med Chem Lett.[Link]

-

N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry . ResearchGate / Mini-Reviews in Medicinal Chemistry.[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review . National Institutes of Health (NIH) / PMC. [Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives . Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Tautomerism in aminopyrazole structures

An In-depth Technical Guide to Tautomerism in Aminopyrazole Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers is a critical chemical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][3] For substituted 3-aminopyrazoles, this tautomerism primarily manifests as an annular prototropic equilibrium between the 3-amino-1H and 5-amino-1H forms.[1] Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape—key determinants of receptor binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This guide provides a comprehensive technical overview of tautomerism in substituted aminopyrazoles, detailing the structural and environmental factors that govern the equilibrium, the experimental and computational methodologies used for its characterization, and its profound implications in the field of drug development.

The Tautomeric Landscape of 3-Aminopyrazoles

Substituted 3-aminopyrazoles can theoretically exist in multiple tautomeric forms arising from the migration of a proton. The two principal types of tautomerism are annular and side-chain tautomerism.[1][4]

-

Annular Tautomerism : This is the most significant and widely studied equilibrium in N-unsubstituted pyrazoles.[1] It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2), resulting in the interconversion of the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1][3] This exchange is typically an intermolecular process, often mediated by solvent molecules, with a much lower energy barrier than a direct intramolecular shift.[3]

-

Side-Chain Tautomerism : This involves proton migration from the exocyclic amino group to a ring nitrogen, leading to imino forms (e.g., 3-imino-2,3-dihydro-1H-pyrazole).[4] However, numerous theoretical and experimental studies have established that the amino forms are significantly more stable, and the imino tautomers are generally not observed in significant populations under normal conditions.[5] The primary equilibrium of interest is therefore the annular tautomerism between the 3-amino and 5-amino forms.[1]

Caption: Primary tautomeric equilibria in 3-aminopyrazoles.

Factors Governing the Tautomeric Equilibrium

The position of the 3-amino/5-amino equilibrium is a delicate balance dictated by intramolecular electronic effects and intermolecular interactions with the surrounding environment.[1][6]

Substituent Effects

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.[3][6]

-

Electron-Donating Groups (EDGs) : Substituents like amino (-NH2), hydroxyl (-OH), and fluorine (-F) tend to stabilize the tautomer where the substituent is at the 3-position (the 3-amino tautomer).[3][7][8] This is often rationalized by the proximity of the electron-donating group to the pyrrole-like NH group.

-

Electron-Withdrawing Groups (EWGs) : Conversely, groups with strong electron-withdrawing character, such as nitro (-NO2), cyano (-CN), carboxyl (-COOH), and trifluoromethyl (-CF3), favor the tautomer where the substituent is at the 5-position.[3][7][9][10] For instance, X-ray analysis has shown that pyrazoles with a nitro group often crystallize as the 5-substituted tautomer.[9][11]

This effect is clearly demonstrated in studies of 4-substituted aminopyrazoles, where 4-cyano and 4-thiocyanato derivatives preferentially exist as the 5-amino tautomers in DMSO, while the 4-methoxy analog is predominantly found as the 3-amino tautomer.[10]

Solvent Effects

The solvent environment plays a crucial role, primarily by solvating the two tautomers to different extents, which is largely dependent on the difference in their dipole moments.[1][12]

-

Polarity : An increase in solvent polarity often favors the more polar tautomer.[10] Computational studies incorporating a polarizable continuum model (PCM) for DMSO have shown an increased relative stability of the generally more polar 5-amino tautomer compared to the gas phase.[10]

-

Aprotic vs. Protic Solvents : Polar protic solvents can further influence the equilibrium through specific hydrogen bonding interactions with the solute molecules.[1] For some aminopyrazole derivatives, a distinct tautomeric equilibrium is observed in DMSO, whereas a single tautomer predominates in less interactive solvents like CDCl3.[6][11] Water, in particular, can lower the energetic barrier between tautomers by forming stabilizing hydrogen-bond bridges.[3]

Inter- and Intramolecular Interactions

In the solid state, the observed tautomer is often the one that forms the most stable crystal lattice, which is heavily influenced by hydrogen bonding.[6][13] X-ray crystallographic studies frequently reveal extensive intermolecular N-H···N or N-H···O hydrogen bond networks that lock the molecule into a single tautomeric form.[9][11] Intramolecular hydrogen bonds can also play a significant role in stabilizing a particular tautomer.[6]

Methodologies for Tautomer Characterization

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of aminopyrazole tautomerism.

Caption: Workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[1][14]

-

Objective : To identify and quantify the different tautomers present in a given solvent.

-

Principle : Tautomers are distinct chemical species and will have different chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N). If the rate of interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The relative population can be determined by integrating the corresponding signals.[10] If the exchange is fast, an averaged spectrum is observed, and more advanced techniques may be required.

Experimental Protocol: NMR Analysis of Tautomeric Ratio

-

Sample Preparation : Dissolve a precisely weighed sample of the substituted 3-aminopyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration (typically 5-10 mg/mL).[1] Ensure the solvent is of high purity to avoid catalytic effects on the equilibrium.

-

Spectra Acquisition :

-

Acquire a standard ¹H NMR spectrum. Look for distinct signals, particularly for the pyrazole ring C-H and the N-H protons, which are highly sensitive to the tautomeric form.

-

Acquire a ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic of the tautomeric state.[3][9]

-

If available, ¹⁵N NMR is exceptionally informative as it directly probes the nitrogen atoms involved in the tautomerism.

-

-

Data Analysis :

-

Assign the signals to their respective tautomers based on established chemical shift data, coupling patterns, and 2D NMR experiments (e.g., NOE for spatial correlations).[6][11]

-

If separate signals are observed, carefully integrate a pair of non-overlapping, well-resolved signals (one for each tautomer).

-

Calculate the tautomeric ratio (and the equilibrium constant, KT) from the ratio of the integrals.

-

Repeat the experiment in different solvents and at various temperatures to assess environmental effects on the equilibrium.

-

X-ray Crystallography

This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.[6][11]

-

Objective : To determine the precise molecular structure, including the location of the pyrazole N-H proton, in a single crystal.

-

Principle : X-ray diffraction from a single crystal allows for the determination of electron density maps, from which the positions of all non-hydrogen atoms can be precisely located. Difference Fourier maps can then reveal the positions of hydrogen atoms, confirming the tautomeric state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of the aminopyrazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will unequivocally show which nitrogen atom is protonated, thereby identifying the tautomer present in the crystal lattice.[9]

Computational Chemistry

Computational methods provide invaluable insights into the intrinsic stability of tautomers and help rationalize experimental findings.[6][15]

-

Objective : To calculate the relative energies of the different tautomers in the gas phase and in solution to predict the thermodynamically most stable form.

-

Principle : Quantum chemical methods, particularly Density Functional Theory (DFT), are used to optimize the geometry of each tautomer and calculate its electronic energy. Solvation effects can be included using models like the Polarizable Continuum Model (PCM).[10]

Computational Protocol: DFT Analysis of Tautomer Stability

-

Structure Building : Generate 3D structures for all plausible tautomers (e.g., 3-amino and 5-amino forms).

-

Geometry Optimization : Perform a full geometry optimization and frequency calculation for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[8][15] The absence of imaginary frequencies confirms a true energy minimum.

-

Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase. The tautomer with the lower Gibbs free energy is the thermodynamically more stable form.[15]

-

Solvent Effects : Repeat the calculations using a solvent model (e.g., IEF-PCM for DMSO) to predict the equilibrium in solution.

-

Equilibrium Constant Calculation : The theoretical KT can be calculated using the equation: ΔG = -RT ln(KT).[1]

Quantitative Analysis of Tautomeric Equilibria

The combination of these methods allows for a quantitative description of the tautomeric equilibrium.

Table 1: Calculated Energy Differences for Tautomers of 3-Aminopyrazole

| Tautomer | Relative Gibbs Free Energy (ΔG) | Reference |

|---|---|---|

| 3-Amino-1H-pyrazole (3AP) | 0.00 kJ/mol (Reference) | [7][8][15] |

| 5-Amino-1H-pyrazole (5AP) | +9.8 to +10.7 kJ/mol | [7][8][15] |

Calculations consistently predict the 3-amino tautomer to be intrinsically more stable than the 5-amino tautomer in the gas phase.[8][15]

Table 2: Experimentally Observed Tautomeric Ratios for 4-Substituted Aminopyrazoles

| 4-Substituent | Solvent | Predominant Tautomer | Tautomer Ratio (3-amino : 5-amino) | Reference |

|---|---|---|---|---|

| -CN | DMSO-d₆ | 5-Amino | Minor : Major | [10] |

| -SCN | DMSO-d₆ | 5-Amino | Minor : Major | [10] |

| -OCH₃ | DMSO-d₆ | 3-Amino | Major : Minor | [10] |

| -Aryl (NO₂) | Solid State | 5-Amino | - | [9] |

| -Aryl (H, OCH₃, Cl) | Solid State | 3-Amino | - | [9] |

These experimental results highlight the profound influence of both substituents and the medium on the tautomeric equilibrium.

Relevance in Drug Discovery

The tautomeric state of a 3-aminopyrazole derivative is not a mere academic curiosity; it has profound practical consequences in drug development.[1][16]

-

Receptor Recognition : Tautomers are distinct chemical entities with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other.[1] A molecule that exists as the "wrong" tautomer in the physiological environment will exhibit poor activity.

-

Physicochemical Properties : Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility.[1] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.[1]

-

Intellectual Property : Different tautomers can be considered distinct chemical entities, which can have implications for patent claims and freedom-to-operate.[1]

A thorough characterization of the tautomeric behavior of any 3-aminopyrazole-based drug candidate is therefore a critical step in the lead optimization process, ensuring that the molecule's design is based on the biologically relevant structure.[1]

Conclusion

is a multifaceted phenomenon governed by a delicate interplay of substituent electronics, solvent interactions, and hydrogen bonding. The annular equilibrium between the 3-amino and 5-amino forms is the most critical aspect, directly impacting the molecular properties relevant to drug action. A comprehensive analytical approach, integrating high-resolution NMR spectroscopy, X-ray crystallography, and robust computational modeling, is essential for unambiguously defining the tautomeric landscape of these important heterocyclic scaffolds. For medicinal chemists and drug development professionals, a deep understanding and strategic control of tautomerism are not just beneficial but imperative for the rational design of effective and patentable therapeutics.[4]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]